molecular formula C10H13NO B6353622 (5R)-5-Amino-5,6,7,8-tetrahydronapthalen-2-ol CAS No. 1228558-96-0

(5R)-5-Amino-5,6,7,8-tetrahydronapthalen-2-ol

Cat. No. B6353622
CAS RN: 1228558-96-0
M. Wt: 163.22 g/mol
InChI Key: OGCNDVHUWVSJRM-SNVBAGLBSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(5R)-5-Amino-5,6,7,8-tetrahydronapthalen-2-ol” were not found, related compounds such as substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline have been synthesized . Synthetic routes were developed that allow the substituents on the tetrahydroquinoline core to be efficiently varied .


Molecular Structure Analysis

The molecular structure of “(5R)-5-Amino-5,6,7,8-tetrahydronapthalen-2-ol” is complex. The InChI code for this compound is 1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8 (12)4-5-9 (7)10;/h4-6,10,12H,1-3,11H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “(5R)-5-Amino-5,6,7,8-tetrahydronapthalen-2-ol” is 163.22 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNDVHUWVSJRM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

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